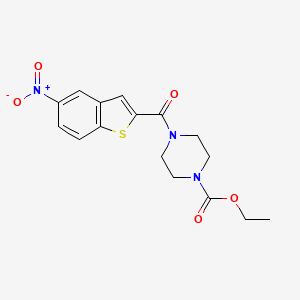

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYYNSOYBBNVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of benzothiophene to introduce the nitro group at the 5-position. This is followed by the acylation of the benzothiophene ring to attach the carbonyl group. The final step involves the reaction of the acylated benzothiophene with piperazine and ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

Oxidation: Amino derivatives of the compound.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring system can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiadiazole- and Thiazolidinone-Containing Derivatives

- 1-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives (): These compounds feature a 1,3,4-thiadiazole ring instead of benzothiophene. The thiadiazole ring enhances metabolic stability and introduces additional hydrogen-bonding sites.

- Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate (): Incorporates a thiazolidinone ring, which is redox-active and may confer anti-inflammatory or antimicrobial activity. The extended hexanoyl chain increases lipophilicity compared to the compact benzothiophene system.

Pyrazole- and Oxadiazole-Containing Analogues

- Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate (): The pyrazole ring introduces a planar, aromatic heterocycle with a fluorine substituent, enhancing electron-withdrawing effects and bioavailability. Fluorine’s electronegativity may improve membrane permeability relative to the nitro group.

- Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (): The oxadiazole ring improves metabolic stability and introduces a sulfanyl group, which may modulate redox properties.

Substituent Effects on Electronic and Physicochemical Properties

Nitro vs. Halogen Substituents

- Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (): The difluorophenyl group provides electron-withdrawing effects similar to nitro but with lower steric hindrance. Fluorine’s lipophilicity (LogP ~0.14) may enhance blood-brain barrier penetration compared to nitro (LogP ~-0.28).

- Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (): Chlorine’s moderate electronegativity and larger atomic radius alter electronic distribution and steric interactions differently than nitro.

Carboxylate vs. Carboxamide Derivatives

Comparative Data Table

Biological Activity

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- CAS Number : 380175-70-2

- Molecular Formula : C16H17N3O5S

- Molecular Weight : 365.39 g/mol

The structure features a piperazine ring substituted with a benzothiophene moiety and a nitro group, which are significant for its biological activity.

Antipsychotic Properties

Research has indicated that derivatives of piperazine, including those containing benzothiophene structures, exhibit antipsychotic properties. A patent analysis revealed that compounds similar to this compound have been developed as potential antipsychotic agents. These compounds act on various neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic disorders .

Antiviral Activity

Heterocyclic compounds like this compound have been studied for their antiviral properties. A study highlighted that certain piperazine derivatives exhibited significant inhibitory effects against viral replication, with EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data for this compound is limited, its structural similarity suggests potential antiviral efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Dopamine Receptors : The compound may act as an antagonist or partial agonist at dopamine D2 receptors, which is a common mechanism for antipsychotic drugs.

- Antiviral Targets : Its structural components may facilitate interactions with viral proteins or host cell receptors, inhibiting viral entry or replication.

Study on Antipsychotic Effects

A notable study assessed the efficacy of piperazine derivatives in animal models of schizophrenia. The results indicated that compounds with similar structures to this compound significantly reduced hyperactivity and improved cognitive function in treated subjects compared to controls .

Antiviral Efficacy Assessment

In vitro studies evaluating the antiviral activity of similar compounds demonstrated a reduction in viral load by over 80% at concentrations around 7 μM. These findings suggest that modifications to the piperazine scaffold can enhance antiviral potency .

Data Table: Biological Activity Overview

| Activity Type | Compound | EC50/IC50 Values | Mechanism |

|---|---|---|---|

| Antipsychotic | This compound | Not specified | Dopamine receptor modulation |

| Antiviral | Similar piperazine derivatives | EC50 = 5–28 μM | Inhibition of viral replication |

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., nitro-group position on benzothiophene) and piperazine coupling. Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detect fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve conformational ambiguities in the piperazine-benzothiophene linkage. SHELX programs are recommended for refinement .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) .

How do solubility and physicochemical properties impact experimental design?

Q. Basic Physicochemical Profiling

- Solubility : Moderate solubility in DMSO and ethanol (1–5 mg/mL at 25°C), necessitating stock solutions in DMSO for in vitro assays. Aqueous solubility is poor (<0.1 mg/mL), requiring formulation with co-solvents (e.g., PEG 400) .

- Stability : Susceptible to hydrolysis under basic conditions (pH >9). Store at –20°C in anhydrous DMSO to prevent degradation .

- LogP : Predicted ~2.5 (via ChemDraw), suggesting moderate lipophilicity suitable for membrane permeability studies .

What advanced methods resolve structural ambiguities in the piperazine-benzothiophene linkage?

Q. Advanced Structural Analysis

- Conformational studies : X-ray crystallography reveals the piperazine ring adopts a chair conformation, while the benzothiophene moiety is planar. Weak intramolecular C–H···O interactions stabilize the structure .

- DFT modeling : Computational optimization (e.g., Gaussian09, B3LYP/6-31G*) to predict bond angles and torsional strain. Compare with experimental XRD data to validate .

- Dynamic NMR : To study rotational barriers in the amide bond under variable-temperature conditions .

How can researchers investigate the bioactivity and mechanism of action of this compound?

Q. Advanced Bioactivity Studies

- Target identification : Use computational docking (AutoDock Vina) against proteins with nitro-aromatic binding pockets (e.g., nitroreductases, cytochrome P450). Validate via SPR or ITC binding assays .

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition ELISA .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for nitro-group reduction or ester hydrolysis .

What computational strategies support structure-activity relationship (SAR) studies?

Q. Advanced Computational Modeling

- QSAR models : Use MOE or Schrödinger to correlate electronic parameters (HOMO/LUMO, nitro-group charge) with bioactivity. Include descriptors like molar refractivity and polar surface area .

- MD simulations : GROMACS for 100-ns trajectories to study protein-ligand dynamics (e.g., binding to nitroreductase). Focus on key residues (e.g., Arg104, Tyr114) .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Q. Advanced Data Reproducibility

- Reaction condition audit : Ensure consistent solvent purity (e.g., anhydrous DMF), stoichiometry (1.2:1 acyl chloride:piperazine), and inert atmospheres .

- Bioactivity validation :

- Replicate assays with standardized cell lines (e.g., HEK293 for cytotoxicity).

- Control for nitroreductase activity variations in microbial strains .

- Crystallographic validation : Cross-check unit cell parameters (a, b, c, β) with published data to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.